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Compound of Interest

Compound Name: 8-Bromoisoquinolin-1(2H)-one

Cat. No.: B576779 Get Quote

A comprehensive review of the current scientific literature reveals a notable scarcity of specific

studies focused on the biological activities of 8-Bromoisoquinolin-1(2H)-one derivatives.

While the broader isoquinoline and quinoline scaffolds are subjects of extensive research in

medicinal chemistry, leading to the development of numerous compounds with diverse

therapeutic applications, the specific 8-bromo substituted isoquinolin-1(2H)-one series appears

to be an under-investigated area of research.

In light of the limited availability of direct comparative data for 8-Bromoisoquinolin-1(2H)-one
derivatives, this guide presents a detailed analysis of a closely related and well-documented

class of compounds: 3-Aminoisoquinolin-1(2H)-one derivatives. This comparative guide will

serve as a valuable resource for researchers, scientists, and drug development professionals

by providing insights into the structure-activity relationships, experimental methodologies, and

potential therapeutic applications of substituted isoquinolin-1(2H)-one scaffolds.

The following sections will detail the anticancer activities of various 3-Aminoisoquinolin-1(2H)-

one derivatives, present the data in a structured tabular format, describe the experimental

protocols for the cited biological assays, and provide visualizations of relevant biological

pathways and experimental workflows.
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A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been evaluated for

their anticancer activity against a panel of 60 human tumor cell lines by the National Cancer

Institute (NCI). The screening has identified that the nature of the substituent at the 3-amino

group and the presence or absence of substituents at the C(4) position of the isoquinoline ring

significantly influence the cytotoxic potential of these compounds.[1]

Notably, derivatives featuring a thiazolyl or pyrazolyl substituent at the 3-amino group and

lacking a substituent at the C(4) position have demonstrated the most potent and selective

anticancer effects.[1]

Quantitative Data Summary
The table below summarizes the in vitro anticancer activity of selected 3-Aminoisoquinolin-

1(2H)-one derivatives against various human cancer cell lines. The data is presented as

Growth Inhibition Percentage (GI%) at a 10 µM concentration.
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Compound ID Derivative Name Cancer Cell Line
Growth Inhibition
(%)

1

3-(1,3-Thiazol-2-

ylamino)isoquinolin-

1(2H)-one

Leukemia (K-562) 47.23

Leukemia (MOLT-4) 30.19

Leukemia (RPMI-

8226)
30.30

Non-Small Cell Lung

(A549/ATCC)
54.69

Non-Small Cell Lung

(NCI-H522)
42.28

Colon Cancer (COLO

205)
61.01

CNS Cancer (SNB-

75)
45.61

CNS Cancer (U251) 36.12

2

3-(Pyrazol-3-

ylamino)isoquinolin-

1(2H)-one

Data not specified Potent Activity

3
3-Anilinoisoquinolin-

1(2H)-one
Data not specified Moderate Activity

A lower percentage indicates stronger growth inhibition.

The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, exhibited significant

growth inhibitory effects across a broad range of cancer cell lines, with an average lgGI50 of

-5.18.[1]
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The following are detailed methodologies for the key experiments cited in the evaluation of the

anticancer activity of 3-Aminoisoquinolin-1(2H)-one derivatives.

NCI-60 Human Tumor Cell Line Screen
The primary anticancer assay was the NCI-60 Human Tumor Cell Line Screen, a robust and

well-established platform for identifying and characterizing novel anticancer agents.

Objective: To evaluate the growth inhibitory effects of test compounds against a panel of 60

human cancer cell lines representing nine different cancer types (leukemia, melanoma, lung,

colon, CNS, ovarian, renal, prostate, and breast).

Methodology:

Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented

with 5% fetal bovine serum and 2 mM L-glutamine.

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO)

and diluted to the desired concentration.

Assay Procedure:

Cells are inoculated into 96-well microtiter plates.

After a 24-hour pre-incubation period, the test compound is added at a single

concentration (10 µM).

The plates are incubated for an additional 48 hours.

Endpoint Measurement:

The assay is terminated by the addition of trichloroacetic acid (TCA).

Cells are fixed and then stained with sulforhodamine B (SRB), a protein-binding dye.

The absorbance is measured at 515 nm using an automated plate reader.
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Data Analysis: The percentage growth is calculated relative to the control (no drug) and the

cell count at the time of drug addition. A value of 100 represents no growth inhibition, while a

value of 0 indicates total growth inhibition.

Visualizations
The following diagrams illustrate key concepts related to the biological evaluation of these

compounds.
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Potential Mechanisms of Action

In conclusion, while direct comparative studies on 8-Bromoisoquinolin-1(2H)-one derivatives

are not readily available in the current body of scientific literature, the investigation of

structurally related 3-Aminoisoquinolin-1(2H)-one derivatives provides a solid foundation for

understanding the potential anticancer activities of this class of compounds. The presented

data and experimental protocols offer a valuable starting point for researchers interested in

exploring the therapeutic potential of substituted isoquinolin-1(2H)-ones. Further research into

the synthesis and biological evaluation of 8-bromo substituted analogues is warranted to

elucidate their specific pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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